

Spectroscopic Profile of (2-phenylphenyl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: 1-Biphenyl-2-Ylmethanamine

Cat. No.: B167866

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-phenylphenyl)methanamine, also known as 2-aminomethylbiphenyl. Due to the limited availability of experimentally derived spectra for this specific compound, this document focuses on predicted spectroscopic data, supported by established principles of spectroscopic analysis for related chemical structures. The information herein is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for (2-phenylphenyl)methanamine. These predictions are based on the chemical structure of the molecule and typical spectroscopic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.25 - 7.55	Multiplet	9H	Aromatic Protons (Ar-H)
~ 3.80	Singlet	2H	Methylene Protons (-CH ₂ -)
~ 1.50	Broad Singlet	2H	Amine Protons (-NH ₂)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
~ 145.0	Quaternary Aromatic Carbon
~ 141.0	Quaternary Aromatic Carbon
~ 139.0	Quaternary Aromatic Carbon
~ 129.5	Aromatic CH
~ 128.5	Aromatic CH
~ 128.0	Aromatic CH
~ 127.5	Aromatic CH
~ 127.0	Aromatic CH
~ 45.0	Methylene Carbon (-CH ₂ -)

Infrared (IR) Spectroscopy

The predicted IR spectrum of (2-phenylphenyl)methanamine is expected to show the following characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3250	N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	C-H Stretch	Aromatic
3000 - 2850	C-H Stretch	Aliphatic (Methylene)
1650 - 1580	N-H Bend	Primary Amine (-NH ₂)
1600 - 1450	C=C Stretch	Aromatic Ring
1335 - 1250	C-N Stretch	Aromatic Amine
910 - 665	N-H Wag	Primary Amine (-NH ₂)

Mass Spectrometry (MS)

The mass spectrum of (2-phenylphenyl)methanamine is predicted to exhibit the following fragmentation pattern under electron ionization (EI).

m/z Ratio	Proposed Fragment
183	[M] ⁺ (Molecular Ion)
182	[M-H] ⁺
167	[M-NH ₂] ⁺
154	[M-CH ₂ NH] ⁺
152	[M-CH ₃ N] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in the field for the spectroscopic analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of (2-phenylphenyl)methanamine in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

Instrument Setup and Data Acquisition:

- The NMR spectrometer should be tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- For ^1H NMR, standard acquisition parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a pulse width of 30-45 degrees.
- For ^{13}C NMR, a proton-decoupled sequence is typically used with a wider spectral width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Data Processing:

- The resulting Free Induction Decay (FID) is processed using a Fourier transform.
- Phase and baseline corrections are applied to the spectrum.
- Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the (2-phenylphenyl)methanamine sample directly onto the ATR crystal. If the sample is a solid, apply pressure to ensure good contact.

Instrument Setup and Data Acquisition:

- A background spectrum of the empty ATR accessory should be recorded to subtract atmospheric and instrumental interferences.
- The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .

Data Processing:

- The final spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

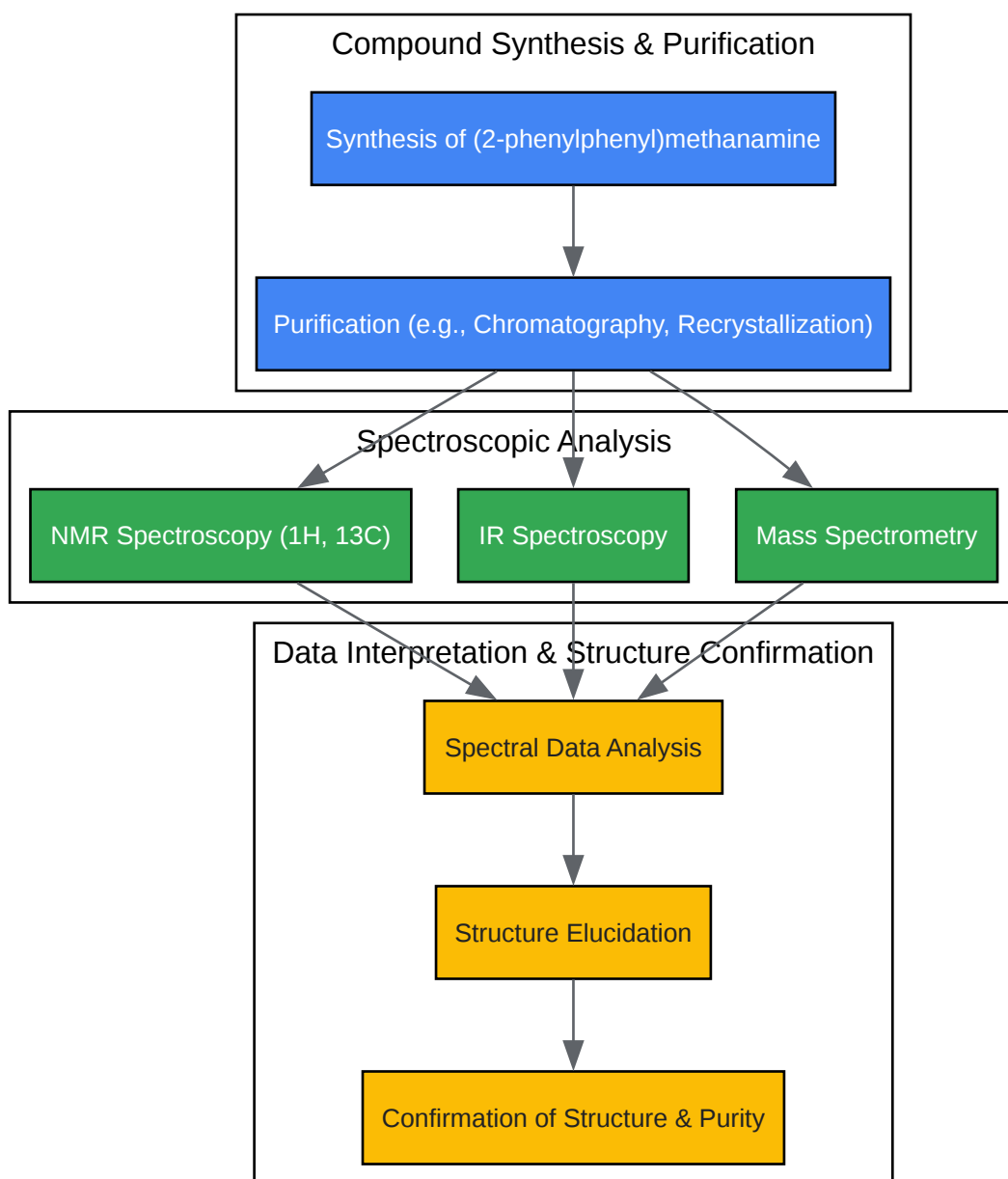
- The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Electron Ionization (EI) is a common method for generating ions, typically using an electron beam of 70 eV.

Mass Analysis and Detection:

- The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like (2-phenylphenyl)methanamine.



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